molecular formula C21H13Cl3N2O B11063530 2-(4-chlorophenyl)-N-(3,4-dichlorophenyl)indolizine-1-carboxamide

2-(4-chlorophenyl)-N-(3,4-dichlorophenyl)indolizine-1-carboxamide

Cat. No.: B11063530
M. Wt: 415.7 g/mol
InChI Key: LTSYDZVPXQBYHC-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-1-INDOLIZINECARBOXAMIDE is a complex organic compound characterized by the presence of chlorophenyl and indolizinecarboxamide groups

Preparation Methods

The synthesis of 2-(4-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-1-INDOLIZINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl and 3,4-dichlorophenyl derivatives with indolizinecarboxamide under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-1-INDOLIZINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: It may be used in the study of biological processes and as a tool in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other chlorophenyl and indolizinecarboxamide derivatives. What sets 2-(4-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-1-INDOLIZINECARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C21H13Cl3N2O

Molecular Weight

415.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-dichlorophenyl)indolizine-1-carboxamide

InChI

InChI=1S/C21H13Cl3N2O/c22-14-6-4-13(5-7-14)16-12-26-10-2-1-3-19(26)20(16)21(27)25-15-8-9-17(23)18(24)11-15/h1-12H,(H,25,27)

InChI Key

LTSYDZVPXQBYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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